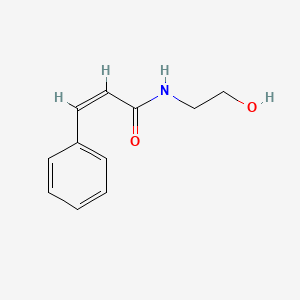

Idrocilamide, (Z)-

Description

Historical Context and Initial Research Trajectories Pertaining to Idrocilamide

Idrocilamide first garnered scientific interest for its potential as a skeletal muscle relaxant and anti-inflammatory agent. patsnap.comontosight.ai Early research, including clinical studies, primarily investigated its efficacy in treating conditions like acute low back pain and other muscular ailments, often in topical formulations such as ointments. nih.govnih.gov The initial development and commercialization of Idrocilamide, under trade names like Srilane and Brolitène, were based on its (E)-isomer, which was considered the therapeutically relevant form.

The primary mechanism of action identified in these early stages was its direct depressant effect on muscle tension. ncats.io Studies on rat soleus muscle fibers demonstrated that Idrocilamide could suppress muscle contractions. ncats.io This effect was attributed to its ability to decrease calcium release from the sarcoplasmic reticulum and facilitate the voltage-dependent inactivation of excitation-contraction coupling. ncats.io Another significant finding from early research was Idrocilamide's potent inhibition of caffeine (B1668208) metabolism, a characteristic that was explored in pharmacokinetic studies. ncats.iofrontiersin.org The research trajectory was heavily focused on its application as a peripherally acting muscle relaxant, which distinguished it from many centrally acting agents. patsnap.com

Stereochemical Considerations in the Research of Idrocilamide and its Isomers

The existence of geometric isomerism is a critical aspect of Idrocilamide's chemical nature, arising from the carbon-carbon double bond in its propenamide structure. This results in two distinct stereoisomers: (Z)-Idrocilamide and (E)-Idrocilamide. In the (E)-isomer, the higher priority substituents are on opposite sides of the double bond, whereas in the (Z)-isomer, they are on the same side. This difference in spatial arrangement, though seemingly minor, has profound implications for the molecule's biological activity, as the shape of a molecule often dictates its ability to interact with biological targets like receptors and enzymes. nih.gov

Research has shown that the two isomers can possess markedly different pharmacological profiles. researchgate.net For instance, in a study involving a series of related cinnamamide (B152044) derivatives, the (E) isomers generally exhibited depressant effects on the central nervous system, while the (Z) isomers caused marked stimulation, including tremors and convulsions. researchgate.net This highlights the principle that enantiomers or stereoisomers of a compound should be considered as separate pharmacological entities. nih.gov

Computational analysis has indicated that the (E)-configuration of Idrocilamide is more stable, possessing a lower molecular mechanics energy compared to the (Z)-form. ncats.io This inherent stability may explain why the (E)-isomer is the predominant and more studied form. However, the distinct biological activities observed in the isomers of related compounds suggest that (Z)-Idrocilamide could have unique interactions and effects that are not present in its (E) counterpart, making its isolated study a subject of scientific interest. researchgate.net

Table 1: Comparative Properties of Idrocilamide Isomers

| Property | (E)-Idrocilamide | (Z)-Idrocilamide |

|---|---|---|

| IUPAC Name | (2E)-N-(2-hydroxyethyl)-3-phenylprop-2-enamide | (2Z)-N-(2-hydroxyethyl)-3-phenylprop-2-enamide |

| Stability | Higher (Lower molecular mechanics energy) ncats.io | Lower (Higher molecular mechanics energy) ncats.io |

| Primary Investigated Activity | Muscle relaxant, anti-inflammatory patsnap.com | CNS stimulation (in related compounds) researchgate.net |

| Therapeutic Focus | Predominant form in therapeutic applications | Less studied, potential for different activities researchgate.net |

Contemporary Research Landscape and Identified Gaps in Knowledge Regarding (Z)-Idrocilamide

The contemporary research landscape for Idrocilamide continues to explore its therapeutic potential, with some studies investigating its use for dermatological conditions like rosacea. google.com However, the vast majority of this research remains centered on the (E)-isomer or does not differentiate between the isomers. drugbank.com

A significant gap in knowledge exists regarding the specific biological activities and mechanisms of action of (Z)-Idrocilamide. While studies on analogous compounds suggest that (Z)-cinnamamides can have distinct and even opposing effects to their (E)-counterparts, dedicated research into (Z)-Idrocilamide is lacking. researchgate.net The exact molecular pathways and targets for Idrocilamide are still under investigation, and it is plausible that the (Z)-isomer interacts with different molecular targets or with different affinities than the (E)-isomer.

Further research is needed to:

Synthesize and isolate pure (Z)-Idrocilamide: This is a fundamental step to allow for specific pharmacological testing without interference from the (E)-isomer.

Elucidate its pharmacological profile: Comprehensive studies are required to determine the specific effects of (Z)-Idrocilamide on various biological systems, particularly the central nervous system, given the stimulant effects seen in related (Z)-isomers. researchgate.net

Identify its mechanism of action: Research should aim to uncover how (Z)-Idrocilamide exerts its effects at a molecular level, including its interactions with receptors, enzymes (such as its effect on caffeine metabolism), and ion channels. ncats.iopatsnap.com

Conduct comparative studies: Direct, head-to-head studies comparing the potency and efficacy of (Z)-Idrocilamide with (E)-Idrocilamide are essential to fully understand the therapeutic implications of their stereochemical differences.

Addressing these knowledge gaps could unveil novel therapeutic applications for (Z)-Idrocilamide, potentially in areas entirely different from the muscle relaxant and anti-inflammatory uses of its (E)-isomer. knowledgeportalia.org The lack of specific data on the pharmacokinetics, metabolism, and potential biological activities of (Z)-Idrocilamide represents a clear area for future scientific inquiry. livermetabolism.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

2080295-87-8 |

|---|---|

Molecular Formula |

C11H13NO2 |

Molecular Weight |

191.23 g/mol |

IUPAC Name |

(Z)-N-(2-hydroxyethyl)-3-phenylprop-2-enamide |

InChI |

InChI=1S/C11H13NO2/c13-9-8-12-11(14)7-6-10-4-2-1-3-5-10/h1-7,13H,8-9H2,(H,12,14)/b7-6- |

InChI Key |

OSCTXCOERRNGLW-SREVYHEPSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\C(=O)NCCO |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCCO |

Origin of Product |

United States |

Synthetic Methodologies and Chemoinformatic Approaches for Z Idrocilamide

Established Synthetic Pathways for Idrocilamide and Related Cinnamamides

The foundational methods for synthesizing Idrocilamide and other cinnamamides have traditionally relied on well-established, though often inefficient, chemical transformations.

Early synthetic routes to Idrocilamide and related cinnamamides typically involved multistep procedures characterized by the use of hazardous solvents and reagents. conicet.gov.ar The most common approach begins with the reaction of cinnamic acid and ethanolamine (B43304). nih.gov One documented procedure involves the use of methylchloroformate and triethylamine (B128534) in dichloromethane (B109758) (CH₂Cl₂) at room temperature, which yields Idrocilamide. nih.gov Similar conditions have been reported to produce the target compound in yields of around 75-82%. nih.gov

Another prevalent strategy is the activation of cinnamic acid by converting it to a more reactive intermediate, such as an acid chloride. rsc.org This is commonly achieved by refluxing cinnamic acid with thionyl chloride (SOCl₂). nih.govrsc.org The resulting cinnamoyl chloride is then reacted with ethanolamine to form the final amide product. nih.govrsc.org Beyond these specific methods for Idrocilamide, the broader synthesis of cinnamamide (B152044) derivatives has employed various condensation reagents like 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (B555866) (EEDQ) and dicyclohexylcarbodiimide (B1669883) (DCC) in polar aprotic solvents like N,N-dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or pyridine. ikm.org.my These conventional methods, while effective in producing the desired compounds, often suffer from drawbacks such as environmental pollution, complex purification processes, and the generation of significant chemical waste. conicet.gov.arikm.org.my

Table 1: Overview of Conventional Synthetic Methods for Idrocilamide This table is interactive. Click on the headers to sort.

| Starting Materials | Reagents & Conditions | Solvent | Yield | Reference |

|---|---|---|---|---|

| Cinnamic acid, Ethanolamine | Methylchloroformate, Triethylamine, room temp | Dichloromethane | 82% | nih.gov |

| Cinnamic acid, Ethanolamine | Thionyl chloride (to form cinnamoyl chloride), then Ethanolamine | Tetrahydrofuran | Not specified | nih.gov |

| Cinnamic acid, Ethanolamine | Sulfuric acid, room temp | Not specified | 68% | nih.gov |

| Cinnamic acid | Condensation agents (e.g., DCC, EEDQ) | DMF, THF, Pyridine | Varies | ikm.org.my |

Conventional Multistep Synthetic Strategies

Eco-Friendly and Catalytic Synthesis of Idrocilamide and its Analogues

In response to the limitations of conventional synthesis, significant efforts have been directed toward developing greener, more sustainable catalytic methods.

A major step forward in the green synthesis of Idrocilamide has been the development of solvent-free aminolysis reactions. grafiati.com This approach directly reacts an ester, such as methyl cinnamate (B1238496), with an amine, like ethanolamine, often in the presence of a catalyst and without the need for a solvent. tandfonline.comashdin.com One such method for synthesizing Idrocilamide uses a zinc-based catalyst under solvent-free conditions at 70°C for 24 hours. ashdin.com This method not only eliminates the environmental impact of organic solvents but also simplifies the work-up procedure. tandfonline.com The application of solvent-free aminolysis has been shown to dramatically improve the green metrics of the synthesis. For instance, the atom economy for Idrocilamide synthesis improves from approximately 54% in traditional THF-based methods to 85.7% in solvent-free protocols. Concurrently, the E-factor (a measure of waste produced per unit of product) decreases from 0.88 to just 0.17.

A particularly innovative area of green chemistry is the use of catalysts derived from biological sources. popline.org For Idrocilamide synthesis, a novel "eco-catalyst" has been developed from the biomass of ryegrass (Lolium perenne L.) grown on metal-contaminated soil. grafiati.compopline.org The ryegrass plants hyperaccumulate metals, particularly zinc, from the soil. ashdin.compopline.org After harvesting, the plant matter is calcined, and the resulting ash, rich in zinc and other Lewis acidic metals, is used to create a polymetallic biosourced catalyst, sometimes supported on materials like montmorillonite (B579905) K10 clay (referred to as Ecocat2). popline.orgmdpi.com

This biosourced catalyst (Zn-BioCat) has been successfully used to catalyze the solvent-free synthesis of Idrocilamide from methyl cinnamate and ethanolamine, achieving a yield of 69.9%. nih.govashdin.compopline.org A key advantage of this heterogeneous catalyst is its reusability; it has been shown to maintain its catalytic efficiency over at least five reaction cycles. grafiati.comashdin.com This strategy aligns with the principles of a circular economy by valorizing contaminated biomass, reducing waste, and providing a sustainable route to pharmaceutical compounds. popline.org

Table 2: Performance of Biosourced Catalyst in Idrocilamide Synthesis This table is interactive. Click on the headers to sort.

| Catalyst | Source | Reaction Condition | Yield | Reusability | Reference |

|---|---|---|---|---|---|

| Zn-BioCat / Ecocat2 | Lolium perenne L. (Ryegrass) | Solvent-free, 70°C, 24h | 69.9% | Yes (5+ runs) | popline.org, ashdin.com, grafiati.com |

| M1 / MM1 | Miscanthus | Solvent-free | 90% / 79% (for Moclobemide) | Yes | nih.gov |

Solvent-Free Aminolysis Reactions

Computational Chemistry and In Silico Approaches in Idrocilamide Design and Synthetic Route Planning

Computational tools are increasingly vital in modern medicinal chemistry for designing novel molecules and optimizing synthetic pathways. frontiersin.org For Idrocilamide and its analogues, these approaches provide insight into structural properties, reaction mechanisms, and potential biological activities before any laboratory work is undertaken. researchgate.net

Computational analysis has been used to study the geometric isomers of Idrocilamide. Molecular mechanics calculations indicate that the (E)-configuration is more stable than the (Z)-form, with calculated minimum energies of -2.8973 kcal/mol for the E-isomer versus higher energies for the Z-isomer. Such studies help in understanding the inherent properties of the target molecule and can guide synthetic strategies toward the desired isomer.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of in silico drug design. conicet.gov.ar For cinnamamides, 3D-QSAR models have been developed to understand the relationship between the three-dimensional structure of the molecules and their biological activity, such as antitubulin or anticonvulsant effects. conicet.gov.arnih.gov These models create pharmacophore maps that highlight which structural features are critical for activity, thereby guiding the design of new, more potent analogues. nih.gov

Elucidation of Molecular Mechanisms of Action for Z Idrocilamide

Investigations into Skeletal Muscle Relaxant Mechanisms

The muscle relaxant effects of (Z)-Idrocilamide are attributed to its direct action on muscle fibers, where it modulates key processes involved in muscle contraction. ncats.io

Intracellular Calcium Regulation: Decreasing Sarcoplasmic Reticulum Calcium Release

(Z)-Idrocilamide acts intracellularly to decrease the release of calcium from the sarcoplasmic reticulum (SR), a critical step in muscle contraction. ncats.ioncats.ionih.gov This effect has been observed in studies on rat soleus muscle fibers, where the application of (Z)-Idrocilamide led to a reduction in tension amplitude. nih.gov Specifically, a 50 microM concentration of (Z)-Idrocilamide was found to decrease the amplitude of depolarization-induced and caffeine-induced contractures by approximately 25%. nih.gov This inhibition of calcium release from the SR disrupts the excitation-contraction coupling process, leading to muscle relaxation. ncats.ioncats.ionih.gov

Exploration of Anti-inflammatory Actions and Underlying Mechanisms

(Z)-Idrocilamide exhibits anti-inflammatory properties, making it a subject of interest for topical applications aimed at pain relief and inflammatory conditions. patsnap.com While the precise molecular pathways are still under investigation, it is believed that the compound's ability to modulate inflammatory responses contributes to its therapeutic effects. Some research suggests that its anti-inflammatory action may be linked to the inhibition of certain metabolic pathways. Additionally, its ability to reduce muscle tension can indirectly alleviate pain associated with inflammation. patsnap.com

Central Nervous System (CNS) Modulatory Activities

(Z)-Idrocilamide also demonstrates modulatory activities within the central nervous system (CNS), influencing motor neurons and neurotransmitter systems. patsnap.com

Influence on Motor Neurons and Nerve Impulse Transmission

The compound is believed to influence motor neurons that control muscle activity, thereby interfering with the muscle contraction process and reducing muscle stiffness and spasms. patsnap.com By modulating the transmission of nerve impulses from the CNS to the muscles, (Z)-Idrocilamide can effectively decrease muscle tone and involuntary contractions. patsnap.comloescher.it This central action complements its direct effects on skeletal muscle fibers.

Interactions with Specific Neurotransmitters and Receptors within the CNS

The efficacy of (Z)-Idrocilamide is also attributed to its influence on specific neurotransmitters within the CNS. patsnap.compatsnap.com It is suggested that the compound may enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). patsnap.com By modulating GABAergic transmission, (Z)-Idrocilamide can reduce the excitability of neurons, leading to a decrease in muscle spasticity. patsnap.comacademicjournals.org This interaction with neurotransmitter systems highlights the compound's multifaceted approach to achieving muscle relaxation. patsnap.com

Identification and Characterization of Molecular Targets and Binding Sites for Z Idrocilamide

Direct and Indirect Modulation of Cellular Components Involved in Muscle Contraction

(Z)-Idrocilamide exerts its muscle-relaxing effects through a direct depressant action on the mechanical tension of skeletal muscle fibers. ncats.io Research indicates that its mechanism is multifaceted, involving both intracellular and external sites of action on muscle cells to modulate the process of excitation-contraction coupling. ncats.ionih.gov

External and Membrane-Level Actions: In addition to its intracellular effects, (Z)-Idrocilamide also acts at the cell membrane level. It facilitates the voltage-dependent inactivation of the voltage sensor involved in excitation-contraction coupling. ncats.ionih.gov This action is dependent on the external calcium concentration; a higher concentration of external Ca²⁺ enhances the drug's effectiveness. nih.gov By promoting the inactivation of this voltage sensor, (Z)-Idrocilamide accelerates the spontaneous relaxation of muscle contractures induced by potassium (K⁺). nih.gov Some research also suggests that the compound may influence calcium channels in muscle cells, inhibiting the influx of calcium ions, which is a critical step in the excitation-contraction coupling process. patsnap.com

The table below summarizes the key modulatory effects of (Z)-Idrocilamide on components of muscle contraction.

Enzyme Inhibition Profiling, Including Effects on Drug Metabolism

(Z)-Idrocilamide has been identified as a potent inhibitor of certain enzymes, particularly those involved in drug metabolism. ncats.ioncats.io The most notable of these is its effect on cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a vast number of drugs and endogenous compounds. frontiersin.orgmedsafe.govt.nznih.gov

Research has specifically highlighted that (Z)-Idrocilamide is a potent inhibitor of caffeine (B1668208) metabolism. ncats.ioncats.io This inhibition is significant as the metabolism of caffeine is primarily handled by the CYP1A2 isozyme, a member of the cytochrome P450 superfamily. pharmacologyeducation.org The inhibition of this enzyme can lead to altered pharmacokinetics of caffeine and other substances metabolized by the same pathway. patsnap.com

While detailed inhibition profiles across a wide range of enzymes are not extensively documented in publicly available literature, the known interaction with caffeine metabolism points to a specific effect on the CYP1A2 enzyme. ncats.ioncats.io The cytochrome P450 system, predominantly located in the liver and small intestine, is responsible for Phase I metabolism of many xenobiotics. medsafe.govt.nzpharmacologyeducation.orgnih.gov Inhibition of these enzymes can lead to significant drug-drug interactions, as the metabolism of co-administered drugs can be slowed, potentially increasing their concentration and risk of toxicity. medsafe.govt.nzpatsnap.com

The table below summarizes the known enzyme inhibition profile for (Z)-Idrocilamide.

Receptor Binding Studies within Relevant Physiological Systems

While the primary mechanism of (Z)-Idrocilamide is directed at muscle cells, some research has explored its interaction with receptors in the central nervous system (CNS), given that many muscle relaxants have central actions. patsnap.compatsnap.com

Some sources suggest that (Z)-Idrocilamide's effects may involve the central nervous system by influencing neurotransmitters. patsnap.com Specifically, it has been proposed that the compound may enhance the activity of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the adult CNS. patsnap.comnih.gov This proposed mechanism suggests an interaction with GABA-A receptors, which are ligand-gated ion channels that conduct chloride ions upon activation, leading to neuronal hyperpolarization and reduced excitability. patsnap.comwikipedia.orgchronobiologyinmedicine.org

However, comprehensive receptor binding assays to confirm high-affinity interactions with specific CNS receptors, such as GABA-A, benzodiazepine, or others, are not widely reported in the primary literature. The hypothesis that it modulates GABAergic transmission remains an area for further investigation. patsnap.compatsnap.com Its primary, well-documented effects remain its direct action on skeletal muscle fiber components. ncats.ionih.gov Unlike drugs that act on specific CNS receptor sites like the picrotoxin (B1677862) site of GABA receptors, (Z)-Idrocilamide's main targets appear to be the proteins involved in calcium handling within the muscle itself. nih.gov

Investigation of Cellular and Subcellular Pathways Influenced by Z Idrocilamide

Impact on Signal Transduction Pathways Governing Muscle Tone and Activity

(Z)-Idrocilamide exerts its effects on muscle tone and activity through a multi-faceted approach, influencing several key signal transduction pathways. It is understood to act on both the central nervous system and peripheral muscle tissue. patsnap.compatsnap.com

A primary mechanism is its interaction with the gamma-aminobutyric acid (GABA) system. patsnap.com GABA is the main inhibitory neurotransmitter in the central nervous system. By enhancing GABAergic activity, (Z)-Idrocilamide reduces neuronal excitability, leading to a decrease in muscle spasticity and dampening overactive reflexes that cause muscle spasms. patsnap.com

Furthermore, (Z)-Idrocilamide is believed to influence nitric oxide (NO) signaling pathways. patsnap.com Nitric oxide acts as a signaling molecule that promotes vasodilation and a reduction in muscle tone. By potentially enhancing the synthesis of NO or mimicking its effects, (Z)-Idrocilamide can contribute to the relaxation of smooth muscles, further aiding in the reduction of muscle spasms. patsnap.com

The compound also affects ion channel function, particularly calcium channels within muscle cells. patsnap.com By inhibiting the influx of calcium ions, it diminishes the contractile response of muscle fibers. patsnap.com This modulation of calcium signaling is a crucial aspect of its muscle relaxant properties.

| Pathway/Target | Effect of (Z)-Idrocilamide | Consequence |

| GABAergic System | Enhances activity | Reduced neuronal excitability, decreased muscle spasticity |

| Nitric Oxide (NO) Pathway | Potentially enhances NO synthesis or mimics its effects | Smooth muscle relaxation, reduced muscle spasms |

| Calcium Channels | Inhibits influx of calcium ions | Reduced contractile response of muscle fibers |

Cellular Processes Related to Excitation-Contraction Coupling

Excitation-contraction coupling (ECC) is the fundamental process by which an electrical stimulus triggers a mechanical response in muscle tissue. libretexts.orgnih.gov (Z)-Idrocilamide directly influences this intricate process at multiple levels, contributing significantly to its muscle relaxant effects.

The compound has been shown to have a direct depressant effect on the mechanical tension in muscle fibers. ncats.ioncats.io This is achieved through a dual mechanism of action, targeting both intracellular and extracellular components of the ECC pathway. nih.gov

Intracellularly, (Z)-Idrocilamide decreases the release of calcium from the sarcoplasmic reticulum (SR), the primary intracellular calcium store in muscle cells. ncats.ionih.gov This reduction in available calcium for binding to the contractile machinery leads to a weaker muscle contraction.

Externally, it facilitates the voltage-dependent inactivation of the voltage sensor for excitation-contraction coupling. ncats.ionih.gov This action makes the muscle fiber less responsive to nerve impulses, further contributing to muscle relaxation. The effectiveness of this action is dependent on the external calcium concentration; a higher concentration enhances the drug's effect. nih.gov

| Site of Action | Mechanism | Outcome |

| Sarcoplasmic Reticulum (intracellular) | Decreases calcium release | Reduced muscle tension |

| Voltage Sensor for ECC (extracellular) | Facilitates voltage-dependent inactivation | Decreased muscle fiber responsiveness |

Potential Involvement in Anti-inflammatory Cellular Cascades

In addition to its muscle relaxant properties, (Z)-Idrocilamide exhibits anti-inflammatory effects. patsnap.com While the precise molecular pathways are still under investigation, it is believed to modulate key inflammatory processes.

One proposed mechanism is the inhibition of cyclooxygenase (COX) enzymes. biosynth.comdrugbank.com COX enzymes are central to the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.gov By potentially blocking COX, (Z)-Idrocilamide could reduce the production of these pro-inflammatory substances. biosynth.com Some evidence also suggests it may inhibit the production of other substances that sensitize nerve endings to pain. biosynth.com

The anti-inflammatory actions of (Z)-Idrocilamide may also be linked to the modulation of inflammatory cell signaling. This could involve influencing the activity of transcription factors such as NF-κB, which plays a critical role in regulating the expression of pro-inflammatory genes. frontiersin.org The suppression of such pathways can lead to a decrease in the production of various inflammatory mediators, including cytokines and chemokines. frontiersin.orgnih.gov

While direct evidence for (Z)-Idrocilamide's effect on specific cytokine profiles is not yet detailed, its classification as an anti-inflammatory agent suggests an interaction with these complex cellular cascades that govern the inflammatory response. patsnap.comresearchgate.net

| Proposed Mechanism | Target | Potential Effect |

| Enzyme Inhibition | Cyclooxygenase (COX) | Reduced synthesis of prostaglandins |

| Modulation of Cell Signaling | Transcription factors (e.g., NF-κB) | Decreased production of pro-inflammatory mediators |

Preclinical Research Models and Methodologies for Studying Z Idrocilamide

In Vitro Experimental Models for Pharmacological Characterization

In vitro models are crucial for dissecting the specific molecular and cellular effects of a compound, free from the complexities of a whole biological system. researchgate.net For (Z)-Idrocilamide, these models have been instrumental in understanding its direct actions on muscle tissue and cellular responses.

Isolated Muscle Fiber Studies (e.g., rat soleus muscle fibers)

A primary in vitro method for studying (Z)-Idrocilamide involves the use of isolated muscle fibers, particularly from the rat soleus muscle. nih.gov This model allows for the direct measurement of the compound's effects on muscle contractility. ncats.io

Researchers have tested the effects of (Z)-Idrocilamide on various aspects of muscle function in rat soleus muscle fibers. nih.gov Studies have shown that the compound inhibits muscle twitch and tetanic tension. medchemexpress.com Specifically, concentrations ranging from 10⁻⁶ to 5 x 10⁻⁴ M were found to inhibit twitch amplitude, the maximum rate of tension development, and the maximum rate of relaxation. nih.gov Tetanic tension was similarly inhibited by concentrations between 10⁻⁵ and 10⁻⁴ M. nih.gov

The effect of (Z)-Idrocilamide on contractures induced by potassium (K+) and voltage clamps has also been investigated. nih.gov A concentration of 5 x 10⁻⁵ M was found to have a more significant inhibitory effect on these types of contractions compared to its effects on twitch and tetanic tension. nih.gov Furthermore, (Z)-Idrocilamide has been shown to suppress potassium-induced contractions, indicating a direct depressant effect on muscle tension.

Studies have also explored the compound's interaction with caffeine-induced contractures. nih.gov In experiments using cut-end voltage-clamped fibers, intracellular application of 50 microM (Z)-Idrocilamide decreased the amplitude of both depolarization-induced and caffeine-induced (6 mM) contractures by approximately 25%. nih.gov This suggests an intracellular site of action involving a decrease in calcium release from the sarcoplasmic reticulum. nih.gov The external application of (Z)-Idrocilamide was found to facilitate the voltage-dependent inactivation of tension, an effect that was more pronounced with higher external calcium concentrations. nih.gov

Table 1: Effects of (Z)-Idrocilamide on Isolated Rat Soleus Muscle Fibers

| Experimental Condition | Concentration of (Z)-Idrocilamide | Observed Effect | Citation |

|---|---|---|---|

| Twitch Characteristics | 10⁻⁶ to 5 x 10⁻⁴ M | Inhibition of twitch amplitude, max rate of tension development, and max rate of relaxation | nih.gov |

| Tetanic Tension | 10⁻⁵ to 10⁻⁴ M | Inhibition of tetanic tension | nih.gov |

| K+ and Voltage-Clamp Contractures | 5 x 10⁻⁵ M | Significant inhibition | nih.gov |

| Depolarization- and Caffeine-Induced Contractures | 50 µM | ~25% decrease in tension amplitude | nih.gov |

Cell Culture Models for Investigating Cellular Responses

Cell culture models provide a controlled environment to study the cellular mechanisms of drug action. nih.gov While specific studies focusing solely on (Z)-Idrocilamide in dedicated cell culture models for muscle response are not extensively detailed in the provided results, the broader context of preclinical drug development highlights their importance. curonz.comnih.gov Three-dimensional (3D) cell cultures, for instance, are increasingly recognized for their ability to better mimic in vivo tissue structures and predict physiological responses to drug treatments compared to traditional 2D cultures. nih.govpromega.co.uk

The investigation of cellular responses to compounds like (Z)-Idrocilamide in cell culture can involve various techniques. For example, researchers can use cell-based assays to assess cytotoxicity, metabolic activity, and changes in gene or protein expression. facellitate.commdpi.com Techniques like high-performance liquid chromatography (HPLC) have been used to study the pharmacokinetics of (Z)-Idrocilamide in biological systems, which could be adapted to cell culture models to understand cellular uptake and metabolism. akjournals.com

Advanced Analytical and Spectroscopic Techniques in Z Idrocilamide Research

Chromatographic Methodologies for Compound Analysis and Degradation Product Profiling

Chromatographic techniques are fundamental in the separation, identification, and quantification of (Z)-Idrocilamide and its degradation products. akjournals.comresearchgate.net These methods are essential for stability studies and quality control of pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of (Z)-Idrocilamide. Isocratic reversed-phase HPLC methods have been developed to separate the active drug from its degradation products. akjournals.com A common setup involves a C18 column, which is effective in resolving the parent compound from other substances. akjournals.comresearchgate.net For instance, one validated method achieved successful separation of (Z)-Idrocilamide from its degradation products using a C8 column with a mobile phase of acetonitrile (B52724) and potassium dihydrogen phosphate (B84403) buffer (pH 2.9). researchgate.net

Forced degradation studies, which are recommended by the International Conference on Harmonization (ICH) guidelines, utilize HPLC to assess the inherent stability of (Z)-Idrocilamide under various stress conditions like acid, alkaline, and oxidative environments. akjournals.com These studies have shown that the compound is susceptible to degradation, particularly in alkaline conditions. researchgate.net The kinetics of this alkaline degradation have been investigated at different temperatures using HPLC. akjournals.com The reliability of HPLC methods is demonstrated by high recovery rates, often exceeding 98%, even in the presence of degradation products.

| Parameter | HPLC Method Details |

| Column | C18 or C8 |

| Mobile Phase Example | Acetonitrile:Potassium Dihydrogen Phosphate (pH 2.9, 25mM) (60:40 v/v) |

| Flow Rate Example | 1 mL/min |

| Detection | UV detection |

| Application | Stability studies, kinetic analysis of degradation |

Thin-Layer Chromatography (TLC) Densitometry

Thin-Layer Chromatography (TLC) coupled with densitometric measurement offers a simpler, yet sensitive and selective, alternative for the quantitative analysis of (Z)-Idrocilamide. akjournals.com This technique is capable of separating the intact drug from its degradation products formed under stress conditions. akjournals.comresearchgate.net

In a typical TLC-densitometry method, samples are applied to silica (B1680970) gel plates, which are then developed using a suitable mobile phase. akjournals.com For (Z)-Idrocilamide, a mobile phase consisting of toluene, methanol, chloroform, and 10% ammonia (B1221849) has been shown to provide complete resolution. akjournals.com After development, the plates are scanned densitometrically at a specific wavelength to quantify the separated compounds. akjournals.comresearchgate.net This method has been successfully validated for its accuracy and precision in analyzing (Z)-Idrocilamide in pharmaceutical preparations. akjournals.comjocpr.com

| Parameter | TLC-Densitometry Method Details |

| Stationary Phase | Silica gel F254 plates |

| Mobile Phase Example | Toluene–methanol–chloroform–10% ammonia (5:3:6:0.1 v/v) |

| Detection | Densitometric scanning |

| Application | Quantification of Idrocilamide and its degradation products |

Hyphenated Techniques for Bioanalysis (e.g., LC-MS/MS)

For the analysis of (Z)-Idrocilamide and its metabolites in biological fluids, more sensitive and specific hyphenated techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are employed. nih.govbioanalysis-zone.com This powerful combination allows for the precise quantification of the drug and its metabolites, which is essential for pharmacokinetic studies. nih.govnih.gov

LC-MS/MS methods are developed to be highly sensitive, with limits of quantification often in the low µg/L range, making them suitable for detecting the low concentrations of analytes typically found in biological samples. nih.gov The chromatographic separation is often performed using a reversed-phase column, and detection is achieved with a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity. nih.govmdpi.com These validated bioanalytical methods are crucial for determining the fate of (Z)-Idrocilamide in the body. nih.gov

Spectroscopic Techniques for Structural Confirmation of Analogues and Metabolites

Spectroscopic techniques are indispensable for the definitive structural elucidation of new chemical entities, including analogues and metabolites of (Z)-Idrocilamide.

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) is a powerful tool for obtaining molecular weight and structural information about (Z)-Idrocilamide and its related compounds. akjournals.comchromatographyonline.com When coupled with a chromatographic system (LC-MS), it allows for the identification of metabolites and degradation products by comparing their mass-to-charge ratios (m/z) and fragmentation patterns with that of the parent drug. chromatographyonline.comfrontiersin.org

High-resolution mass spectrometry (HR-MS) is particularly valuable as it provides highly accurate mass measurements, which can help determine the elemental composition of a metabolite. chromatographyonline.com In forced degradation studies of (Z)-Idrocilamide, MS has been used to identify degradation products. For example, under acidic or alkaline conditions, 3-phenylacrylic acid and 2-aminoethanol were identified as degradation products. akjournals.com Oxidative degradation led to the formation of 3-(3-phenylacryloylamino)propionic acid. akjournals.com The fragmentation patterns observed in the MS/MS spectra provide crucial clues for pinpointing the site of metabolic modification on the molecule. thermofisher.com

| Degradation Condition | Degradation Product Identified by MS |

| Acidic/Alkaline | 3-phenylacrylic acid |

| Acidic/Alkaline | 2-aminoethanol |

| Oxidative | 3-(3-phenylacryloylamino)propionic acid |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including the analogues and metabolites of (Z)-Idrocilamide. emerypharma.comrsc.org While MS provides information on molecular weight and fragmentation, NMR provides detailed information about the carbon-hydrogen framework of a molecule. emerypharma.commdpi.com

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required for complete structural characterization. emerypharma.com 1D NMR spectra, such as ¹H and ¹³C NMR, provide information about the chemical environment of the protons and carbons in the molecule. emerypharma.com 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between different atoms within the molecule. core.ac.uk These techniques are instrumental in confirming the exact structure of metabolites, for example, by identifying the position of a hydroxyl group or other modifications on the parent molecule. core.ac.uk

| NMR Experiment | Information Provided |

| ¹H NMR | Provides information on the proton environments, including chemical shift, multiplicity, and coupling constants. emerypharma.com |

| ¹³C NMR | Confirms the number of carbon atoms in the molecule. emerypharma.com |

| COSY | Shows correlations between coupled protons. emerypharma.com |

| HSQC | Identifies one-bond correlations between protons and carbons. core.ac.uk |

| HMBC | Establishes long-range (two and three-bond) correlations between protons and carbons. core.ac.uk |

Stability-Indicating Methods and Degradation Kinetics Studies

The inherent stability of a drug substance is a critical quality attribute that must be thoroughly investigated to ensure its safety and efficacy throughout its shelf life. In line with the recommendations of the International Conference on Harmonization (ICH), forced degradation studies are essential for identifying potential degradation products and establishing the degradation pathways of active pharmaceutical ingredients. akjournals.comijper.org For (Z)-Idrocilamide, comprehensive research has been conducted to develop and validate stability-indicating analytical methods capable of separating the intact drug from its degradation products formed under various stress conditions. akjournals.comresearchgate.net

Forced degradation studies on (Z)-Idrocilamide have been performed using hydrolytic (acidic and alkaline) and oxidative stress conditions to induce degradation. akjournals.compleiades.online These studies are fundamental for developing analytical methods that can accurately quantify the drug in the presence of its degradants. akjournals.com

Several chromatographic methods have been established for the analysis of (Z)-Idrocilamide and its degradation products, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). akjournals.comwalshmedicalmedia.com

High-Performance Liquid Chromatography (HPLC)

A key technique for stability testing has been the development of isocratic reversed-phase HPLC methods. akjournals.com One such method utilized a C18 column with a mobile phase composed of methanol, acetonitrile, and water (60:10:30, v/v), adjusted to pH 4 with orthophosphoric acid. akjournals.com This method proved effective in separating (Z)-Idrocilamide from products of acidic, alkaline, and oxidative degradation. akjournals.com Another study employed a mobile phase of methanol–acetonitrile–water–glacial acetic acid (25:30:44:1, v/v/v/v) with a C18 column, achieving satisfactory resolution and allowing for quantification at 280 nm. researchgate.netpleiades.online Furthermore, a micellar liquid chromatographic method was developed using a mobile phase of 0.1 M sodium dodecyl sulphate, 10% n-propanol, and 0.3% triethylamine (B128534) in 0.02 M phosphoric acid (pH 6), which also demonstrated stability-indicating properties. walshmedicalmedia.com

Thin-Layer Chromatography (TLC)

A TLC-densitometry method has also been validated for the quantification of (Z)-Idrocilamide in the presence of its degradants. akjournals.com Effective separation was achieved using a mobile phase of toluene–methanol–chloroform–10% ammonia (5:3:6:0.1, v/v). akjournals.com This method allowed for the identification of distinct degradation products under different stress conditions. akjournals.com

Degradation Products

Forced degradation studies revealed several degradation products (DEGs). Under acidic and alkaline hydrolysis, two primary degradation products were identified: 3-phenylacrylic acid (cinnamic acid) and 2-aminoethanol. akjournals.comwalshmedicalmedia.com Oxidative degradation with 3% hydrogen peroxide resulted in a different product, identified as 3-(3-phenylacryloylamino)propionic acid. akjournals.com The identification of these products was confirmed using techniques such as FT-IR and mass spectrometry. akjournals.comresearchgate.net

| Stress Condition | Degradation Product(s) Identified | Reference |

|---|---|---|

| Acidic Hydrolysis (HCl) | 3-phenylacrylic acid, 2-aminoethanol | akjournals.comwalshmedicalmedia.com |

| Alkaline Hydrolysis (NaOH) | 3-phenylacrylic acid, 2-aminoethanol | akjournals.comwalshmedicalmedia.com |

| Oxidative (H₂O₂) | 3-(3-phenylacryloylamino)propionic acid | akjournals.com |

Degradation Kinetics

The validated HPLC methods have been instrumental in investigating the kinetics of (Z)-Idrocilamide degradation. akjournals.com The kinetics of alkaline degradation induced by 2 M NaOH were studied at various temperatures (50, 60, 70, 80, and 90°C). akjournals.comwalshmedicalmedia.com The degradation process was found to follow pseudo-first-order kinetics in the temperature range of 50 to 90°C. akjournals.com

The Arrhenius plot, derived from plotting the logarithm of the observed rate constant (k_obs) against the inverse of temperature (1/T), was linear. akjournals.com This allowed for the calculation of the apparent first-order degradation rate constants and the corresponding half-lives (t₁/₂) at each temperature. akjournals.com The activation energy for the alkaline degradation was calculated to be 13.1 kcal mol⁻¹, a value suggesting intermediate instability of the compound under these conditions. akjournals.com

| Temperature (°C) | Apparent First-Order Rate Constant (k_obs) (h⁻¹) | Half-life (t₁/₂) (h) |

|---|---|---|

| 50 | 0.016 | 43.31 |

| 60 | 0.027 | 25.67 |

| 70 | 0.046 | 15.06 |

| 80 | 0.073 | 9.49 |

| 90 | 0.120 | 5.77 |

These stability-indicating methods are crucial for quality control, enabling the accurate and reproducible quantitative analysis of (Z)-Idrocilamide in pharmaceutical preparations and ensuring that any degradation does not compromise the product's integrity. akjournals.com

Comparative Pharmacological Analysis of Z Idrocilamide

Comparative Studies with Other Skeletal Muscle Relaxants in Preclinical Models

(Z)-Idrocilamide, a compound belonging to the cinnamamide (B152044) class, exhibits muscle relaxant properties that can be contextualized by comparing its preclinical profile with other established skeletal muscle relaxants. nih.gov While comprehensive head-to-head preclinical trials are not extensively documented in the available literature, a comparative analysis can be drawn from its known mechanisms and effects in animal models against agents like Baclofen (B1667701), Tizanidine, and Dantrolene. nih.gov

Idrocilamide is known to exert a direct depressant effect on mechanical tension in rat soleus muscle fibers. Its mechanism involves a dual action: it decreases calcium release from the sarcoplasmic reticulum and facilitates the voltage-dependent inactivation of the excitation-contraction coupling sensor. This contrasts with the mechanisms of other centrally-acting relaxants. For instance, Baclofen is a GABAb receptor agonist, and Tizanidine is an α2-adrenergic agonist, both of which produce their effects primarily within the central nervous system. nih.gov Dantrolene, while also acting peripherally like Idrocilamide, does so by binding to the ryanodine (B192298) receptor, directly inhibiting calcium release from the sarcoplasmic reticulum.

In preclinical studies on isolated rat soleus muscle, Idrocilamide demonstrated a significant reduction in both muscle twitch and tetanic tension. This direct action on the muscle fiber's mechanical properties is a key feature of its preclinical profile. While agents like Baclofen and Tizanidine also show efficacy in animal models of spasticity, their effects are mediated through modulation of neuronal activity in the spinal cord. nih.gov

Table 1: Comparative Mechanisms of Idrocilamide and Other Skeletal Muscle Relaxants

| Drug | Primary Mechanism of Action | Site of Action | Preclinical Model Effect |

| (Z)-Idrocilamide | Decreases sarcoplasmic reticulum Ca2+ release; facilitates voltage-dependent inactivation of EC coupling. | Intracellular (Muscle Fiber) | Depresses mechanical tension in rat soleus muscle fibers. |

| Baclofen | GABA-B receptor agonist. nih.gov | Central Nervous System (Spinal Cord) nih.gov | Effective in reducing spasticity in animal models. nih.gov |

| Tizanidine | α2-adrenergic agonist. nih.gov | Central Nervous System (Spinal Cord) nih.gov | Roughly equivalent efficacy to baclofen in spasticity models. nih.gov |

| Dantrolene | Ryanodine receptor antagonist, inhibiting Ca2+ release. nih.gov | Sarcoplasmic Reticulum (Muscle Fiber) nih.gov | Effective in spasticity models. nih.gov |

Differentiation of Mechanism of Action from Structurally Related Cinnamamide Derivatives

The cinnamamide scaffold is a versatile structure found in numerous compounds with a wide array of activities in the nervous system. nih.gov While (Z)-Idrocilamide acts as a muscle relaxant, its mechanism can be distinguished from other structurally related cinnamamide derivatives that target different molecular pathways. nih.gov

The primary mechanism attributed to Idrocilamide involves the modulation of calcium dynamics within muscle cells, specifically by reducing its release from the sarcoplasmic reticulum. patsnap.com Some evidence also suggests it may enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). patsnap.com However, the broader class of cinnamamide derivatives engages with a much wider range of molecular targets. nih.gov Research has identified cinnamamides with anticonvulsant, neuroprotective, and analgesic properties that act on GABA-A receptors, N-methyl-D-aspartate (NMDA) receptors, transient receptor potential (TRP) cation channels, and various other targets. nih.gov

A critical point of differentiation relates to the geometric isomerism of the carbon-carbon double bond in the cinnamamide structure. researchgate.net Preclinical studies on other cinnamamide derivatives have shown that the (Z) and (E) isomers can have markedly different, even opposing, pharmacological effects. researchgate.net For example, in certain N-alkyl-alpha,beta-dimethylcinnamamides, the (E) isomers exhibited depressant and anticonvulsant activity on the central nervous system, whereas the (Z) isomers induced pronounced stimulation, including tremors and convulsions. researchgate.net This suggests that the (Z) configuration of Idrocilamide is a crucial determinant of its specific pharmacological profile, potentially conferring a distinct mechanism or target affinity compared to its (E)-isomer or other related cinnamamide derivatives. researchgate.net

Table 2: Diverse Molecular Targets of Cinnamamide Derivatives

| Compound Class/Derivative | Primary Molecular Target(s) | Observed Pharmacological Activity |

| (Z)-Idrocilamide | Sarcoplasmic Reticulum Ca2+ Channels, potentially GABAergic systems. patsnap.com | Muscle Relaxant, Anti-inflammatory. |

| Other Cinnamamides (General) | GABA-A Receptors, NMDA Receptors, TRP Channels, Opioid Receptors, Histamine H3 Receptors. nih.gov | Anticonvulsant, Antidepressant, Neuroprotective, Analgesic. nih.gov |

| Belinostat (PXD101) | Histone Deacetylases (HDACs). mdpi.com | Anticancer. mdpi.com |

| Panobinostat (LBH589) | Histone Deacetylases (HDACs). mdpi.com | Anticancer. mdpi.com |

| (Z)-m-(trifluoromethyl) cinnamamides | Central Nervous System (unspecified). researchgate.net | CNS Stimulant (tremors, convulsions). researchgate.net |

Comparative Analysis of Synthetic Methodologies and Process Efficiencies

The synthesis of Idrocilamide has evolved from traditional multi-step reactions to more efficient and environmentally conscious methods. researchgate.net A comparative analysis of these methodologies highlights significant advancements in process efficiency, particularly through the adoption of green chemistry principles.

Initial synthetic routes often involved the use of hazardous organic solvents like dichloromethane (B109758) (CH2Cl2) and reagents such as methylchloroformate and triethylamine (B128534). researchgate.net For instance, one documented procedure reacting cinnamic acid with ethanolamine (B43304) using these reagents achieved a yield of 82%. researchgate.net Another method using thionyl chloride to create the cinnamoyl chloride intermediate before reacting with ethanolamine was also reported. researchgate.net These traditional methods, while effective in producing the target compound, often resulted in modest conversions, generated chlorinated waste, and had poor atom economy. researchgate.net

More recent research has focused on developing solvent-free synthetic processes using sustainable catalysts. researchgate.netgrafiati.com One innovative approach involves an aminolysis reaction catalyzed by zinc-containing species, including eco-catalysts derived from the shoots of ryegrass (Lolium perenne L.) grown on metal-contaminated soils. researchgate.netgrafiati.com These biosourced catalysts (e.g., Ecocat2), which are rich in zinc, can be reused over multiple cycles and facilitate the synthesis of Idrocilamide in good yield (69.9%) under solvent-free conditions. researchgate.net

The efficiency of these different methodologies can be quantified using green chemistry metrics. The atom economy for traditional synthesis routes was calculated to be as low as 53.9%, whereas solvent-free protocols using biosourced catalysts improved this figure to 85.7%. Similarly, the E-factor (a measure of waste generated per unit of product) was drastically reduced from 0.88 in tetrahydrofuran (B95107) (THF)-based methods to 0.17 in the greener syntheses. Furthermore, specific methods for the E-to-Z isomerization of cinnamamides have been developed, which are critical for obtaining the (Z)-isomer specifically. researchgate.net One such method uses a low concentration of an organic photosensitizer under visible light to achieve a 99% yield with a high Z/E ratio of 95:5. researchgate.net

Table 3: Comparison of Synthetic Methodologies for Idrocilamide

| Method | Reagents & Conditions | Yield | Atom Economy | E-Factor | Key Features |

| Traditional Method 1 | Cinnamic acid, ethanolamine, methylchloroformate, triethylamine, CH2Cl2. researchgate.net | 82% researchgate.net | 53.9% | 0.88 (for THF-based) | Uses hazardous solvent; generates chlorinated waste. researchgate.net |

| Traditional Method 2 | Cinnamic acid, ethanolamine, H2SO4. researchgate.net | 68% researchgate.net | N/A | N/A | Uses strong acid catalyst. |

| Green Synthesis | Cinnamic acid, ethanolamine, Ecocat2 (biosourced catalyst), solvent-free. researchgate.net | 69.9% researchgate.net | 85.7% | 0.17 | Environmentally friendly; reusable catalyst; no solvent waste. researchgate.net |

| E-to-Z Isomerization | (E)-cinnamamide, 4CzIPN (photosensitizer), visible light. researchgate.net | 99% (conversion) researchgate.net | N/A | N/A | Highly efficient conversion to (Z)-isomer; mild conditions. researchgate.net |

Based on a comprehensive review of the available scientific literature, there is currently no specific research data corresponding to the "Future Directions and Emerging Research Avenues for (Z)-Idrocilamide" as detailed in the requested outline. The existing body of research focuses almost exclusively on the (E)-isomer of Idrocilamide, which is the therapeutically relevant and commercially available form of the compound. wikipedia.org

The (Z)-isomer is recognized as a distinct structural variant, but it is considered less stable than the (E)-isomer based on computational analysis of molecular mechanics energy. While PubChem lists an entry for "(Z)-N-(2-hydroxyethyl)-3-phenylprop-2-enamide," confirming its chemical identity nih.gov, there are no published studies on its specific pharmacological profile, molecular targets, or potential therapeutic applications.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings for the following requested sections:

Future Directions and Emerging Research Avenues for Z Idrocilamide

Exploration of Synergistic Therapeutic Strategies Involving (Z)-Idrocilamide

Generating content for these topics without supporting data would be speculative and would not meet the required standards of scientific accuracy. Further research would be required to explore these potential avenues for the (Z)-isomer of Idrocilamide.

Q & A

Q. How can researchers validate computational models predicting (Z)-Idrocilamide’s pharmacokinetic properties?

- Methodological Answer :

- In Silico-In Vitro Correlation : Compare predicted ADME (Absorption, Distribution, Metabolism, Excretion) parameters with experimental data (e.g., Caco-2 permeability assays).

- Sensitivity Analysis : Test model robustness by varying input parameters (e.g., logP, pKa) within physiological ranges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.